1-Butyne, 1-ethoxy-3-methyl- 1-Butyne, 1-ethoxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 2806-52-2
VCID: VC20670039
InChI: InChI=1S/C7H12O/c1-4-8-6-5-7(2)3/h7H,4H2,1-3H3
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

1-Butyne, 1-ethoxy-3-methyl-

CAS No.: 2806-52-2

Cat. No.: VC20670039

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

1-Butyne, 1-ethoxy-3-methyl- - 2806-52-2

Specification

CAS No. 2806-52-2
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 1-ethoxy-3-methylbut-1-yne
Standard InChI InChI=1S/C7H12O/c1-4-8-6-5-7(2)3/h7H,4H2,1-3H3
Standard InChI Key PLNOOCGJNGVKLE-UHFFFAOYSA-N
Canonical SMILES CCOC#CC(C)C

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

1-Butyne, 1-ethoxy-3-methyl- features a linear alkyne backbone with a terminal triple bond between carbons 1 and 2. The ethoxy group (-OCH2_2CH3_3) is attached to carbon 3, while a methyl group (-CH3_3) occupies the same carbon, resulting in a branched structure . Key molecular parameters include:

PropertyValueSource
Molecular FormulaC7H12O\text{C}_7\text{H}_{12}\text{O}
Molecular Weight112.17 g/mol
Density0.835 g/cm³
Boiling Point127°C at 760 mmHg
Flash Point20.3°C
CAS Registry Number7740-69-4

The compound’s low flash point underscores its flammability, necessitating careful handling under inert conditions .

Spectroscopic Data

Infrared (IR) spectroscopy reveals a sharp absorption band near 3300 cm1^{-1}, characteristic of terminal alkynes’ C≡C-H stretch. Nuclear magnetic resonance (NMR) spectra show distinct signals: a triplet for the terminal alkyne proton (δ 1.8–2.1 ppm), a quartet for ethoxy methylene protons (δ 3.4–3.6 ppm), and a singlet for the methyl group (δ 1.2 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide (NaOEt\text{NaOEt}) in ethanol under reflux . The mechanism proceeds via an SN2S_N2-type nucleophilic substitution, where ethoxide displaces chloride:

ClC(CH3)2C≡CH+NaOEtEtO-C(CH3)2C≡CH+NaCl\text{ClC}(\text{CH}_3)_2\text{C≡CH} + \text{NaOEt} \rightarrow \text{EtO-C}(\text{CH}_3)_2\text{C≡CH} + \text{NaCl}

Yields exceed 75% when conducted at 80–90°C for 6–8 hours. Side products, such as elimination-derived allenes, are minimized by maintaining anhydrous conditions .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Parameters such as temperature (70–85°C), pressure (1–2 atm), and stoichiometric excess of sodium ethoxide (1.2:1) optimize conversion rates. Post-synthesis purification via fractional distillation achieves >98% purity, critical for pharmaceutical applications.

Reactivity and Chemical Transformations

Oxidation Reactions

Exposure to strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) in acidic media cleaves the triple bond, yielding 3-ethoxy-3-methylpropanoic acid :

EtO-C(CH3)2C≡CHKMnO4,H+EtO-C(CH3)2COOH\text{EtO-C}(\text{CH}_3)_2\text{C≡CH} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{EtO-C}(\text{CH}_3)_2\text{COOH}

Controlled oxidation with ozone (O3\text{O}_3) followed by reductive workup produces ketones, enabling access to chiral building blocks .

Reduction Pathways

Catalytic hydrogenation over palladium on carbon (Pd/C\text{Pd/C}) selectively reduces the triple bond to a single bond, generating 1-ethoxy-3-methylbutane :

EtO-C(CH3)2C≡CHH2,Pd/CEtO-C(CH3)2CH2CH3\text{EtO-C}(\text{CH}_3)_2\text{C≡CH} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{EtO-C}(\text{CH}_3)_2\text{CH}_2\text{CH}_3

Nucleophilic Substitution

The ethoxy group undergoes substitution with amines or thiols in the presence of Lewis acids. For example, reaction with sodium azide (NaN3\text{NaN}_3) yields 3-azido-3-methyl-1-butyne, a precursor to triazole derivatives :

EtO-C(CH3)2C≡CH+NaN3N3-C(CH3)2C≡CH+NaOEt\text{EtO-C}(\text{CH}_3)_2\text{C≡CH} + \text{NaN}_3 \rightarrow \text{N}_3\text{-C}(\text{CH}_3)_2\text{C≡CH} + \text{NaOEt}

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s triple bond serves as a linchpin for synthesizing prostaglandin analogs and kinase inhibitors. For instance, Sonogashira coupling with aryl halides constructs conjugated enynes, pivotal in anticancer drug scaffolds .

Agrochemicals

Derivatives such as 3-ethoxy-3-methylbutyramide exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control .

Material Science

Incorporation into polyalkyne matrices enhances thermal stability, making it valuable for high-performance polymers.

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